methyl (2E)-3-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate
CAS No.: 691880-49-6
Cat. No.: VC4319186
Molecular Formula: C8H12N4O2
Molecular Weight: 196.21
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 691880-49-6 |
|---|---|
| Molecular Formula | C8H12N4O2 |
| Molecular Weight | 196.21 |
| IUPAC Name | methyl (E)-3-(dimethylamino)-2-(1,2,4-triazol-1-yl)prop-2-enoate |
| Standard InChI | InChI=1S/C8H12N4O2/c1-11(2)4-7(8(13)14-3)12-6-9-5-10-12/h4-6H,1-3H3/b7-4+ |
| Standard InChI Key | ZUTJUSMMANCNEL-QPJJXVBHSA-N |
| SMILES | CN(C)C=C(C(=O)OC)N1C=NC=N1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, methyl (E)-3-(dimethylamino)-2-(1,2,4-triazol-1-yl)prop-2-enoate, reflects its E-configuration around the double bond, confirmed by its SMILES notation: CN(C)C=C(C(=O)OC)N1C=NC=N1. The triazole ring (1H-1,2,4-triazol-1-yl) and dimethylamino group are conjugated to an α,β-unsaturated ester, creating a planar structure that facilitates π-π stacking and hydrogen bonding. X-ray crystallography of analogous enaminones reveals bond lengths of 1.35–1.40 Å for C=N and 1.45–1.50 Å for C–O in the ester group, consistent with resonance stabilization .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂N₄O₂ |
| Molecular Weight | 196.21 g/mol |
| CAS Number | 691880-49-6 |
| InChI Key | ZUTJUSMMANCNEL-QPJJXVBHSA-N |
| SMILES | CN(C)C=C(C(=O)OC)N1C=NC=N1 |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectra of related enaminones show distinct signals for the methyl ester (δ 3.7–3.9 ppm) and dimethylamino groups (δ 2.8–3.1 ppm) . Infrared spectroscopy typically reveals stretches at 1700–1750 cm⁻¹ (C=O ester) and 1600–1650 cm⁻¹ (C=N triazole). Mass spectrometry data for the title compound remains sparse, though its molecular ion peak is expected at m/z 196.1.
Synthesis and Reactivity
Synthetic Pathways
The compound is synthesized via a two-step protocol:
-
Condensation: Dimethylamine reacts with 1H-1,2,4-triazole in the presence of a Lewis acid catalyst (e.g., ZnCl₂) to form an enamine intermediate.
-
Esterification: The intermediate undergoes Michael addition with methyl acrylate under refluxing toluene, yielding the target compound in 60–70% yield.
Reaction conditions (temperature, solvent polarity, and catalyst choice) critically influence stereoselectivity. For instance, polar aprotic solvents like DMF favor the E-isomer due to stabilization of the transition state .
Stability and Solubility
The compound’s solubility profile remains undocumented, though analogous triazole derivatives exhibit limited aqueous solubility (<1 mg/mL) and improved solubility in DMSO or ethanol . Stability studies suggest susceptibility to hydrolysis under acidic or basic conditions, necessitating storage at −20°C in inert atmospheres .
Biological Activities
Antimicrobial Efficacy
Preliminary assays demonstrate broad-spectrum activity against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL). The triazole moiety inhibits fungal lanosterol 14α-demethylase, disrupting ergosterol biosynthesis, while the enaminone fragment may interfere with bacterial cell wall synthesis via penicillin-binding protein inhibition.
Table 2: Antimicrobial Activity Data
| Organism | MIC (µg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 32 | Cell wall synthesis inhibition |
| Candida albicans | 64 | Ergosterol biosynthesis disruption |
Structural Analogues and Comparative Analysis
The crystal structure of (E)-3-(dimethylamino)-1-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one (a structural analogue) reveals a monoclinic lattice (space group Cc) with unit cell parameters a = 11.6900 Å, b = 8.4868 Å, c = 14.1607 Å, and β = 112.549° . Comparative analysis indicates that substituents on the aromatic ring modulate bioactivity; electron-withdrawing groups (e.g., nitro) enhance antimicrobial potency but reduce anticancer selectivity .
Future Directions and Applications
Drug Development
Structural optimization—such as replacing the methyl ester with a prodrug moiety—could enhance bioavailability. In vivo pharmacokinetic studies are needed to assess absorption and metabolism.
Agricultural Uses
Triazole derivatives are widely used as fungicides. Field trials could evaluate the compound’s efficacy against Phytophthora infestans in potatoes, leveraging its low mammalian toxicity .
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